4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide
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Overview
Description
4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide is a synthetic organic compound that features a benzamide core with azepane and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 3,5-bis(trifluoromethyl)aniline with benzoyl chloride under basic conditions.
Introduction of the Azepane Group: The azepane ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(piperidin-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide: Similar structure but with a piperidine ring instead of an azepane ring.
4-(morpholin-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
The uniqueness of 4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N2O3S/c22-20(23,24)15-11-16(21(25,26)27)13-17(12-15)28-19(30)14-5-7-18(8-6-14)33(31,32)29-9-3-1-2-4-10-29/h5-8,11-13H,1-4,9-10H2,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWYRXMYHBJQBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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